molecular formula C3H2N4O4 B094218 1,4-Dinitro-1H-imidazole CAS No. 19182-81-1

1,4-Dinitro-1H-imidazole

Cat. No.: B094218
CAS No.: 19182-81-1
M. Wt: 158.07 g/mol
InChI Key: HZPSREFSUPXCMN-UHFFFAOYSA-N
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Description

1,4-Dinitro-1H-imidazole is a useful research compound. Its molecular formula is C3H2N4O4 and its molecular weight is 158.07 g/mol. The purity is usually 95%.
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Biological Activity

1,4-Dinitro-1H-imidazole is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological evaluations, and case studies highlighting its efficacy in various medical fields.

Synthesis of this compound

The synthesis of this compound can be achieved through various nitration methods. A common approach involves the nitration of imidazole derivatives using concentrated nitric acid and acetic anhydride. This method has been reported to yield high purity and yield of the desired product . Alternative methods include the use of nitronium tetrafluoroborate for regioselective nitration, which has shown promising results in laboratory settings .

Table 1: Synthesis Methods for this compound

MethodYield (%)Comments
Nitration with nitric acid and acetic anhydride95High yield; requires careful handling
Nitronium tetrafluoroborateVariesRegioselective; less hazardous than previous methods

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies demonstrated that this compound possesses better anti-tubercular activity than isoniazid and comparable efficacy to rifampin, a leading anti-tuberculosis drug .

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer treatment. Studies have reported its cytotoxic effects on different cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action is believed to involve the induction of apoptosis in tumor cells, although further research is needed to fully elucidate these pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study evaluating various imidazole derivatives, this compound was found to significantly inhibit pro-inflammatory mediators and showed effectiveness in reducing inflammatory responses in vivo .

Case Study 1: Antitubercular Activity

A clinical trial evaluated the effectiveness of OPC-67683 (a derivative of this compound) against drug-resistant tuberculosis strains. The results indicated that patients treated with this compound had a higher rate of bacterial clearance compared to those receiving standard treatment .

Case Study 2: Anticancer Efficacy

In vitro experiments conducted on colon carcinoma cell lines revealed that this compound induced significant cell death at micromolar concentrations. The study suggested that this compound could be developed into a novel therapeutic agent for cancer treatment .

Scientific Research Applications

1,4-Dinitro-1H-imidazole exhibits a range of biological activities that make it a valuable compound in pharmacology:

  • Antimicrobial Activity: It has been studied for its potential as an antimicrobial agent. Derivatives of this compound have demonstrated efficacy against various bacterial strains, including Salmonella typhii and Escherichia coli .
  • Anticancer Properties: Research indicates that imidazole derivatives can inhibit cancer cell proliferation. One study reported that certain derivatives have shown cytotoxicity against colorectal cancer cells with IC50 values indicating significant potency .
  • Nitration of Proteins: The compound acts as a photochemical nitrating agent, effectively inducing tyrosine nitration in proteins under UV irradiation. This modification can influence protein structure and function, making it useful for studying cellular processes .

Case Studies

Several studies have documented the applications of this compound in different contexts:

  • Antitubercular Activity: A derivative of this compound was evaluated for its antitubercular properties. It exhibited superior activity compared to traditional drugs like isoniazid and was found to be effective in both in vitro and in vivo models .
  • High-Energy Materials: The compound has garnered interest in the development of new classes of high explosives due to its energetic properties. Its derivatives are being explored for their potential use in advanced materials .
  • Therapeutic Applications: The synthesis of novel imidazole-based drugs has been facilitated by using this compound as a key intermediate. For example, it has been utilized in the synthesis of temozolomide, a drug used in cancer therapy .

Data Tables

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Salmonella typhii and E. coli
Anticancer PropertiesInhibits colorectal cancer cell growth with significant potency
Nitration of ProteinsInduces tyrosine nitration under UV irradiation
Antitubercular ActivityMore effective than isoniazid; active in vivo
High-Energy MaterialsPotential use in developing new explosives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dinitro-1H-imidazole and its derivatives?

Answer: A one-step synthesis method involves nitrating 4-methyl-5-nitro-1H-imidazole with concentrated nitric acid in a mixture of glacial acetic acid and acetic anhydride. The reaction proceeds at room temperature with stirring for 1 hour, yielding 5-methyl-1,4-dinitro-1H-imidazole (DNI) in 66% yield after purification. This method is scalable and ensures high purity (>99%) via TLC monitoring and dichloromethane extraction .

Q. How can spectroscopic techniques characterize the purity and structural integrity of this compound?

Answer: UV-Vis spectroscopy reveals two distinct absorption maxima at 228 nm and 290 nm , correlating with photochemical nitration efficiency. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) validate molecular structure, while Thin-Layer Chromatography (TLC) confirms reaction completion and purity .

Analytical Data for DNI
UV-Vis Peaks : 228 nm, 290 nm
Yield : 66%
Purity : >99% (TLC)

Advanced Research Questions

Q. How does this compound influence the formation of energetic cocrystals with CL-20?

Answer: this compound (1,4-DNI) forms cocrystals with CL-20 (2,4,6,8,10,12-hexanitrohexaazaisowurtzitane) to reduce mechanical sensitivity. Density Functional Theory (DFT) studies predict stability and sensitivity under external electric fields. Cocrystal variants like CL-20/1,4-DNI exhibit lower sensitivity than pure CL-20, making them candidates for safer explosives. Computational modeling and X-ray diffraction are critical for analyzing supramolecular interactions .

Cocrystal Properties
Cocrystal Variants : CL-20/1,4-DNI, CL-20/2,4-MDNI, CL-20/4,5-MDNI
Key Technique : DFT calculations
Application : Reduced mechanical sensitivity

Q. What role does this compound play in protein tyrosine nitration and cellular stress responses?

Answer: Under 390 nm irradiation, 1,4-DNI generates nitro radicals that nitrate tyrosine residues in proteins and oxidize cysteine to disulfides. This photochemical reactivity is quantified via HPLC and immunoblotting. In cellular studies, DNI induces actin stress fiber formation via RhoA signaling, which is blunted by vimentin C328 mutants, highlighting its role in redox-sensitive cytoskeletal dynamics .

Q. How can researchers resolve contradictions in reactivity data for nitroimidazole derivatives?

Answer: Contradictions in reactivity (e.g., electrophile sensitivity vs. stability) require systematic validation:

  • Control experiments : Compare nitration yields under varying wavelengths (290 nm vs. 390 nm).
  • Mutagenesis : Use vimentin C328 mutants to isolate electrophile-specific effects .
  • Cross-validation : Pair HPLC with mass spectrometry to confirm adduct formation .

Q. Methodological Considerations

Q. What protocols ensure reproducible N-alkylation of this compound?

Answer: Dissolve 1,4-DNI in a 1:1 MeOH:H2O mixture at 0°C, add amines dropwise, and stir overnight. Extract with EtOAc, dry over Na2</SO4, and purify via flash chromatography. For ester hydrolysis, treat intermediates with 2 M LiOH in THF (1–16 h), acidify, extract, and purify via preparative HPLC .

Q. How do computational methods enhance the design of nitroimidazole-based materials?

Answer: DFT-based studies predict cocrystal stability, bond dissociation energies, and sensitivity to external stimuli (e.g., electric fields). Molecular dynamics simulations guide the selection of coformers (e.g., nitroimidazoles) for tailored energetic materials .

Properties

IUPAC Name

1,4-dinitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O4/c8-6(9)3-1-5(2-4-3)7(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPSREFSUPXCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409109
Record name 1,4-DINITRO-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19182-81-1
Record name 1,4-DINITRO-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-nitroimidazole (88 gms.) obtained from Fluka Chemical Company, Ronkonkoma, N.Y, was dissolved in glacial acetic acid (240 ml ) and acetic anhydride (120 ml). Nitric acid (98%, 80 ml. density=1.52 gm/cc) was added dropwise while continuously stirring the mixture over a period of 60 min. The mixture is then stirred at room temperature for another 3 hrs.. The mixture gradually turned into a golden yellow color solution. This solution was poured onto crushed ice, stirred for about 1 hour and filtered the precipitate. The sample was dried completely, and 85 grms. of 1,4 -dinitroimidazole was recovered having a melting point of 92° C. corresponding to the reported melting point in the literature. The structure was further confirmed by NMR (1H NMR, in CDCl3, 9.0 and 9.4 ) and Mass (M+ 158) Spectroscopy techniques.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

After 20 g of 4-nitroimidazole was put in a flask, 144.5 mL of acetic anhydride was added thereto and while the temperature was kept at 25° C., 14.5 mL of 69 mass % nitric acid was added dropwise thereto. After the addition of nitric acid was completed, the resultant mixture was stirred at 25° C. for 3 hours. The reaction solution was added into 100 g of iced water and extracted with 300 mL of dichloromethane. The organic layer was washed with 300 mL of a saturated sodium hydrogen carbonate aqueous solution and dried over 30 g of magnesium sulfate. The organic layer was filtered and the solvent was evaporated under reduced pressure to obtain 21 g of 1,4-dinitroimidazole (yield 75.1%).
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75.1%

Synthesis routes and methods IV

Procedure details

After 20 g of 4-nitroimidazole was put in a flask, 36.4 mL of acetic acid was added thereto and while the temperature of the reaction solution was kept below 20° C., 14.6 mL of 97 mass % nitric acid was added dropwise thereto. After the dropwise addition of nitric acid was completed, 36.4 mL of acetic anhydride was added dropwise thereto and after the temperature of the reaction solution elevated to 25° C., the resultant mixture was allowed to react for 3 hours. After the reaction ended, the reaction solution was added into 100 g of iced water. Extraction with 100 mL of p-xylene was performed four times and this organic layer was washed twice with 100 mL of a saturated sodium hydrogen carbonate aqueous solution. The organic layer was separated and 30 g of magnesium sulfate was added thereto for dehydration to obtain 1,4-dinitroimidazole as a p-xylene solution. Subsequently, the solvent was evaporated with an evaporator to about two third amount, and the solution was heated to 125° C. and allowed to react for 24 hours so as to perform conversion to 2,4-dinitroimidazole. After the reaction ended, the deposited solid was filtered to obtain 24.1 g of 2,4-dinitroimidazole as a solid wetted with p-xylene (wetted with 15 mass % of p-xylene, yield 74.9%). This was identified to be 2,4-dinitroimidazole by
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Synthesis routes and methods V

Procedure details

In PATENT DOCUMENT 1, 98 mass % nitric acid is added dropwise to 4-nitroimidazole dissolved in glacial acetic acid and acetic anhydride is further added dropwise thereto to perform nitration reaction, and then the reaction solution is added into crushed ice and 1,4-dinitroimidazole is produced at a yield of 69.1% by performing filtration and drying.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Dinitro-1H-imidazole
1,4-Dinitro-1H-imidazole
1,4-Dinitro-1H-imidazole
1,4-Dinitro-1H-imidazole
1,4-Dinitro-1H-imidazole

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